molecular formula C₁₅H₁₇N₃O₅ B1147268 (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide CAS No. 146698-91-1

(2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide

Cat. No. B1147268
M. Wt: 319.31
InChI Key:
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Description

(2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide, also known as rotenone, is a naturally occurring compound that is widely used in scientific research. It is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying cellular respiration and energy metabolism. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide involves multiple steps including protection of functional groups, addition of reagents, and deprotection of functional groups.

Starting Materials
4-hydroxy-3-methoxy-5-nitrophenol, diethylamine, acetic anhydride, sodium acetate, acetic acid, acetonitrile, ethyl cyanoacetate, triethylamine, hydrochloric acid, sodium hydroxide, chloroacetyl chloride, sodium carbonate, magnesium sulfate, ethyl acetate, sodium bicarbonate, methyl iodide, sodium hydride, N,N-dimethylformamide

Reaction
Protection of the phenolic hydroxyl group using acetic anhydride and sodium acetate in acetic acid to form 4-acetoxy-3-methoxy-5-nitrophenyl acetate, Addition of ethyl cyanoacetate to 4-acetoxy-3-methoxy-5-nitrophenyl acetate using triethylamine and acetonitrile to form ethyl 2-cyano-3-(4-acetoxy-3-methoxy-5-nitrophenyl)acrylate, Deprotection of the acetoxy group using hydrochloric acid and sodium hydroxide to form 2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylic acid, Formation of the amide by reacting 2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylic acid with diethylamine using chloroacetyl chloride and triethylamine in dichloromethane to form (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide, Purification of the product using sodium carbonate, magnesium sulfate, and ethyl acetate, Deprotection of the amine using sodium bicarbonate and methyl iodide in acetone to form (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide

Mechanism Of Action

The mechanism of action of (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide involves the inhibition of mitochondrial complex I. Complex I is responsible for the transfer of electrons from NADH to ubiquinone, a process that generates a proton gradient across the mitochondrial membrane. This proton gradient is used to drive the production of ATP by ATP synthase.
Rotenone binds to the iron-sulfur clusters in complex I and prevents the transfer of electrons from NADH to ubiquinone. This disrupts the proton gradient and reduces the production of ATP. In addition, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide generates reactive oxygen species (ROS) by transferring electrons to oxygen, which can cause oxidative damage to the cell.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide depend on the concentration and duration of exposure. At low concentrations, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide can induce oxidative stress and activate cellular defense mechanisms. At high concentrations, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide can cause cell death by inducing apoptosis or necrosis.
In animal models, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide has been shown to induce Parkinson's-like symptoms by selectively damaging dopaminergic neurons in the substantia nigra. This is thought to occur through the generation of ROS and the activation of inflammatory pathways.

Advantages And Limitations For Lab Experiments

Rotenone is a valuable tool for studying cellular respiration and energy metabolism. It is a potent and selective inhibitor of mitochondrial complex I, which allows for the specific manipulation of this pathway.
However, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide has several limitations for lab experiments. It can generate ROS and induce oxidative stress, which can confound experimental results. In addition, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide can have off-target effects on other cellular pathways, which can complicate data interpretation.

Future Directions

There are several future directions for (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide research. One area of interest is the role of mitochondrial dysfunction in aging and age-related diseases. Rotenone has been shown to induce mitochondrial dysfunction and oxidative stress, which are thought to contribute to the aging process.
Another area of interest is the development of new therapies for neurodegenerative diseases such as Parkinson's and Alzheimer's. Rotenone has been used to model these diseases in animal models, and it may be a valuable tool for testing new drugs and therapies.
Conclusion:
In conclusion, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide, or (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide, is a valuable tool for studying cellular respiration and energy metabolism. It is a potent inhibitor of mitochondrial complex I, which allows for the specific manipulation of this pathway. However, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide has several limitations for lab experiments, and its effects on cellular pathways must be carefully considered. Despite these limitations, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide research has the potential to advance our understanding of aging, neurodegenerative diseases, and cellular metabolism.

Scientific Research Applications

Rotenone is widely used in scientific research to study cellular respiration and energy metabolism. It is a potent inhibitor of mitochondrial complex I, which is the first and largest enzyme complex in the electron transport chain. By inhibiting complex I, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide disrupts the flow of electrons and reduces the production of ATP, the main energy currency of the cell.
Rotenone has been used to study a variety of biological processes, including oxidative stress, apoptosis, and neurodegeneration. It has also been used to investigate the role of mitochondrial dysfunction in the pathogenesis of diseases such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

(Z)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZRYCCTAIVEQP-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C\C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744196
Record name (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide

CAS RN

146698-91-1
Record name (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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